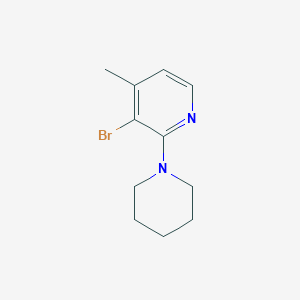
3-Bromo-4-methyl-2-(piperidin-1-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-4-methyl-2-(piperidin-1-yl)pyridine is a heterocyclic organic compound that features a pyridine ring substituted with a bromine atom, a methyl group, and a piperidine moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties and its role as a building block in the synthesis of various biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-methyl-2-(piperidin-1-yl)pyridine typically involves the bromination of 4-methyl-2-(piperidin-1-yl)pyridine. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at room temperature .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-4-methyl-2-(piperidin-1-yl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters in the presence of a base.
Major Products: The major products formed from these reactions include various substituted pyridines, piperidine derivatives, and complex aromatic compounds .
Scientific Research Applications
3-Bromo-4-methyl-2-(piperidin-1-yl)pyridine has diverse applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the development of probes and ligands for biological studies.
Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: The compound is utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-4-methyl-2-(piperidin-1-yl)pyridine involves its interaction with specific molecular targets and pathways. The piperidine moiety can interact with various receptors and enzymes, modulating their activity. The bromine atom and methyl group contribute to the compound’s reactivity and binding affinity, influencing its pharmacological effects .
Comparison with Similar Compounds
- 4-Bromo-3-(2-methylpiperidin-1-yl)pyridine
- 5-Bromo-3-nitro-2-(piperidin-1-yl)pyridine
- N-(pyridin-2-yl)amides
- 3-Bromoimidazo[1,2-a]pyridines
Comparison: Compared to these similar compounds, 3-Bromo-4-methyl-2-(piperidin-1-yl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom at the 3-position and the piperidine moiety at the 2-position enhances its reactivity and potential as a versatile synthetic intermediate .
Properties
Molecular Formula |
C11H15BrN2 |
|---|---|
Molecular Weight |
255.15 g/mol |
IUPAC Name |
3-bromo-4-methyl-2-piperidin-1-ylpyridine |
InChI |
InChI=1S/C11H15BrN2/c1-9-5-6-13-11(10(9)12)14-7-3-2-4-8-14/h5-6H,2-4,7-8H2,1H3 |
InChI Key |
ZZTKXPPYNOOJRI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC=C1)N2CCCCC2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


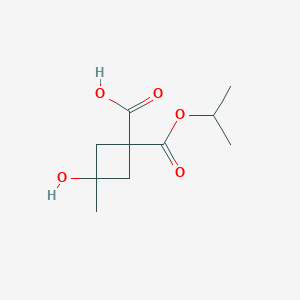
![4-methyl-1,5,6,8-tetrazatricyclo[7.5.0.03,7]tetradeca-3,6,8-trien-2-one](/img/structure/B12997936.png)
![1-(4-Methoxypyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-2-one](/img/structure/B12997943.png)
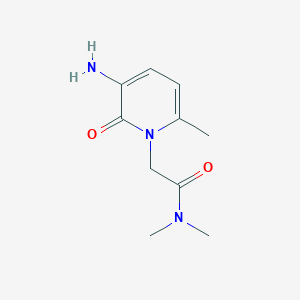
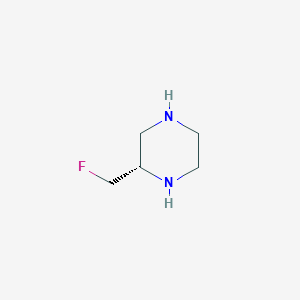
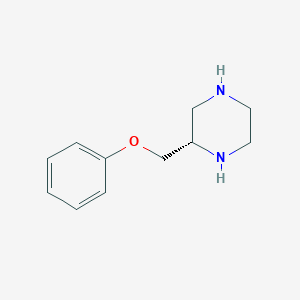
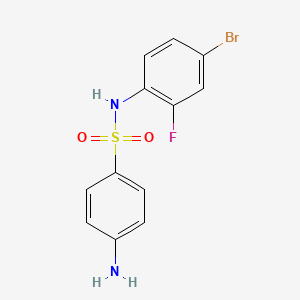
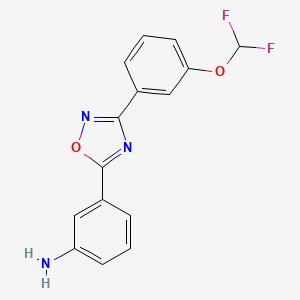
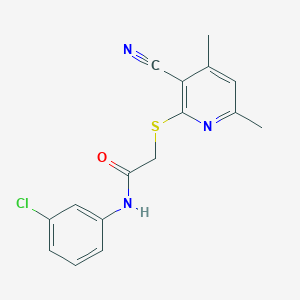
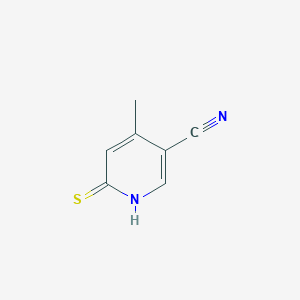
![5-Isopropyl-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B12997998.png)
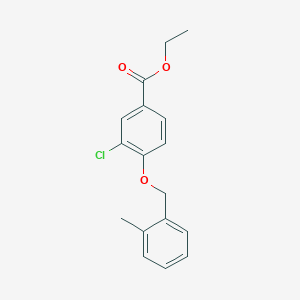
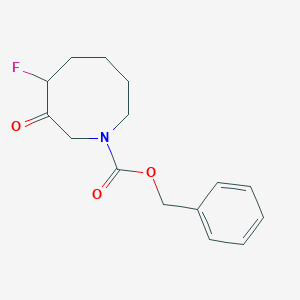
![2-(Methylsulfonyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B12998007.png)
